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Compound of Interest

Compound Name: N-Methyl-L-norleucine

Cat. No.: B554860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-methylation of L-norleucine, a non-

proteinogenic amino acid isomeric to leucine. N-methylation is a critical modification in

medicinal chemistry, often employed to enhance the metabolic stability, membrane

permeability, and overall pharmacokinetic profile of peptide-based therapeutics. L-norleucine,

with its linear four-carbon side chain, serves as a useful building block in peptide synthesis. Its

N-methylated form, N-methyl-L-norleucine, is valuable for creating peptides with improved

properties.

Two primary methods for the N-methylation of L-norleucine are presented: Reductive Amination

using sodium borohydride and the Eschweiler-Clarke reaction.
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Method Key Reagents
Typical
Reaction
Conditions

Advantages Disadvantages

Reductive

Amination

Formaldehyde,

Sodium

Borohydride

(NaBH₄)

Mild, often at

room

temperature

High yields,

catalyst-free

options available,

chemoselective.

[1]

Requires careful

control of

stoichiometry to

avoid

dimethylation.

Eschweiler-

Clarke Reaction

Formaldehyde,

Formic Acid

Elevated

temperatures

(typically 80-

100°C)

Drives reaction

to completion,

avoids

quaternary

ammonium salt

formation.[2][3]

Higher

temperatures

may not be

suitable for

sensitive

substrates.

Protocol 1: Reductive Amination of L-norleucine
using Sodium Borohydride
This protocol describes the N-monomethylation of L-norleucine via reductive amination using

formaldehyde as the methyl source and sodium borohydride as the reducing agent. This

method is known for its mild reaction conditions and high yields.
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Preparation

Reaction

Work-up & Purification

Dissolve L-norleucine
in aqueous NaOH

Cool solution to 0°C

Add formaldehyde solution

Stir for 1 hour

Add NaBH₄ portion-wise

Stir at room temperature

Acidify with HCl

Concentrate in vacuo

Purify by ion-exchange
chromatography

Lyophilize to obtain
pure product

Click to download full resolution via product page

Caption: Workflow for N-methylation of L-norleucine via Reductive Amination.
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Materials:

L-norleucine

Formaldehyde (37% aqueous solution)

Sodium borohydride (NaBH₄)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Deionized water

Methanol

Dowex 50WX8 resin (or equivalent strong cation exchange resin)

Ammonium hydroxide (for elution)

Magnetic stirrer and stir bar

Ice bath

Round-bottom flask

pH meter or pH paper

Rotary evaporator

Lyophilizer

Procedure:

Dissolution: In a 250 mL round-bottom flask, dissolve 1.31 g (10 mmol) of L-norleucine in 50

mL of 1 M sodium hydroxide.

Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
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Addition of Formaldehyde: Slowly add 0.81 mL (10 mmol) of 37% aqueous formaldehyde

solution to the cooled amino acid solution.

Initial Stirring: Stir the reaction mixture at 0°C for 1 hour.

Addition of Reducing Agent: While maintaining the temperature at 0°C, add 0.38 g (10 mmol)

of sodium borohydride in small portions over 30 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 12 hours.

Quenching and Acidification: Carefully quench the reaction by slowly adding 1 M HCl until

the pH of the solution is between 1 and 2. This will decompose any remaining sodium

borohydride.

Solvent Removal: Concentrate the solution under reduced pressure using a rotary

evaporator to remove the bulk of the water and methanol (formed from formaldehyde

reduction).

Purification:

Dissolve the residue in deionized water and apply it to a column packed with Dowex

50WX8 resin (H+ form).

Wash the column with deionized water to remove any unreacted formaldehyde and

inorganic salts.

Elute the N-methyl-L-norleucine from the resin using 2 M ammonium hydroxide.

Collect the fractions and monitor for the presence of the product using a suitable method

(e.g., TLC with ninhydrin staining).

Final Product Isolation: Combine the product-containing fractions and concentrate under

reduced pressure. Lyophilize the resulting solid to obtain pure N-methyl-L-norleucine.

Expected Yield: 85-95%
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Protocol 2: Eschweiler-Clarke Reaction for N-
methylation of L-norleucine
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and

secondary amines using an excess of formic acid and formaldehyde.[2][4] This reaction is

irreversible due to the formation of carbon dioxide gas.[2]

Reaction Pathway:

L-Norleucine

Iminium Ion Intermediate

+ HCHO

N-methyl-L-norleucine

+ HCOOH
- H₂O

CO₂

Click to download full resolution via product page

Caption: Simplified pathway of the Eschweiler-Clarke reaction for L-norleucine.

Materials:

L-norleucine

Formic acid (98-100%)

Formaldehyde (37% aqueous solution)

Hydrochloric acid (concentrated)

Deionized water
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Heating mantle or oil bath

Round-bottom flask with reflux condenser

Rotary evaporator

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 1.31

g (10 mmol) of L-norleucine.

Reagent Addition: Add 2.5 mL of formic acid and 2.0 mL of 37% aqueous formaldehyde.

Heating: Heat the reaction mixture to 90-100°C in an oil bath and maintain this temperature

for 4-6 hours. Vigorous evolution of carbon dioxide should be observed initially.

Cooling and Concentration: After the reaction is complete (cessation of gas evolution), cool

the mixture to room temperature. Concentrate the solution under reduced pressure to

remove excess formic acid and water.

Hydrolysis: Add 10 mL of concentrated hydrochloric acid to the residue and heat the mixture

at reflux for 1 hour to hydrolyze any formyl esters that may have formed.

Final Concentration: Remove the hydrochloric acid under reduced pressure.

Purification: Dissolve the residue in a minimal amount of deionized water and purify by ion-

exchange chromatography as described in Protocol 1.

Isolation: Lyophilize the purified fractions to obtain N-methyl-L-norleucine hydrochloride. To

obtain the free amino acid, the hydrochloride salt can be neutralized before the final

lyophilization step.

Expected Yield: 70-85%

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b554860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Reductive Amination
Eschweiler-Clarke
Reaction

Starting Material L-norleucine L-norleucine

Key Reagents Formaldehyde, NaBH₄ Formaldehyde, Formic Acid

Typical Yield 85-95% 70-85%

Reaction Temperature 0°C to Room Temperature 90-100°C

Reaction Time ~13 hours 4-6 hours

Purity (after chromatography) >98% >98%

Note: Yields are estimates based on similar reactions and may vary depending on the specific

experimental conditions and scale.

Safety Precautions
All experiments should be conducted in a well-ventilated fume hood.

Formaldehyde is a known carcinogen and should be handled with appropriate personal

protective equipment (PPE), including gloves and safety glasses.

Formic acid is corrosive and can cause severe burns. Handle with care and appropriate

PPE.

Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

Additions should be made slowly and cautiously.

The Eschweiler-Clarke reaction produces carbon dioxide, which can cause pressure buildup

if the system is not properly vented.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b554860#protocols-for-n-methylation-of-l-norleucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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